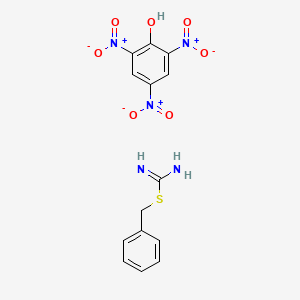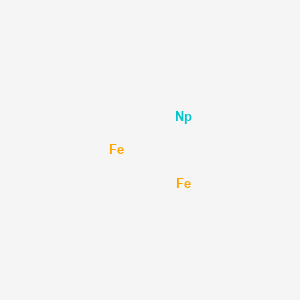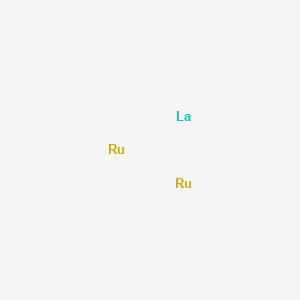
Nonaoctaene
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Nonaoctaene is a hydrocarbon compound with the molecular formula C9H16 It belongs to the class of alkenes, which are hydrocarbons containing at least one carbon-carbon double bond The structure of this compound includes multiple double bonds, making it a polyene
Métodos De Preparación
Synthetic Routes and Reaction Conditions: Nonaoctaene can be synthesized through various methods, including:
Dehydrohalogenation: This involves the elimination of hydrogen halides from halogenated precursors under basic conditions.
Alkyne Coupling: Using catalysts such as palladium or nickel, alkyne precursors can be coupled to form this compound.
Wittig Reaction: This method involves the reaction of phosphonium ylides with aldehydes or ketones to form alkenes.
Industrial Production Methods: Industrial production of this compound typically involves large-scale catalytic processes. One common method is the use of transition metal catalysts to facilitate the coupling of smaller alkyne units. The reaction conditions often include high temperatures and pressures to achieve the desired yield and purity.
Análisis De Reacciones Químicas
Types of Reactions: Nonaoctaene undergoes various chemical reactions, including:
Oxidation: Reaction with oxidizing agents such as potassium permanganate or ozone to form epoxides or diols.
Reduction: Hydrogenation using catalysts like palladium on carbon to convert double bonds to single bonds, forming saturated hydrocarbons.
Substitution: Halogenation reactions where halogens like chlorine or bromine add across the double bonds.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, ozone in a controlled environment.
Reduction: Hydrogen gas in the presence of palladium or nickel catalysts.
Substitution: Halogens in the presence of light or radical initiators.
Major Products:
Oxidation: Epoxides, diols.
Reduction: Saturated hydrocarbons.
Substitution: Halogenated alkenes.
Aplicaciones Científicas De Investigación
Nonaoctaene has several applications in scientific research, including:
Chemistry: Used as a precursor in the synthesis of more complex organic molecules. Its multiple double bonds make it a versatile intermediate in organic synthesis.
Biology: Studied for its potential biological activity, including antimicrobial and anticancer properties.
Medicine: Investigated for its role in drug development, particularly in designing molecules with specific biological activities.
Industry: Utilized in the production of polymers and other materials with unique properties due to its polyene structure.
Mecanismo De Acción
The mechanism of action of nonaoctaene involves its interaction with various molecular targets. The double bonds in its structure allow it to participate in addition reactions, forming new bonds with other molecules. This reactivity is harnessed in various applications, from polymerization to biological interactions. The pathways involved often include radical intermediates and transition states facilitated by catalysts or enzymes.
Comparación Con Compuestos Similares
Nonaoctaene can be compared with other polyenes and alkenes, such as:
Octaene: A hydrocarbon with one fewer carbon atom and similar reactivity.
Decaene: A hydrocarbon with one more carbon atom, exhibiting similar chemical properties but different physical properties.
Hexaene: A shorter polyene with fewer double bonds, leading to different reactivity and applications.
Uniqueness: this compound’s unique structure, with multiple double bonds, provides it with distinct reactivity and versatility in chemical synthesis. Its applications in various fields, from chemistry to medicine, highlight its importance as a valuable compound in scientific research.
Propiedades
Número CAS |
21986-05-0 |
|---|---|
Fórmula molecular |
C9H4 |
Peso molecular |
112.13 g/mol |
InChI |
InChI=1S/C9H4/c1-3-5-7-9-8-6-4-2/h1-2H2 |
Clave InChI |
UXNIGRTVWJMCCL-UHFFFAOYSA-N |
SMILES canónico |
C=C=C=C=C=C=C=C=C |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


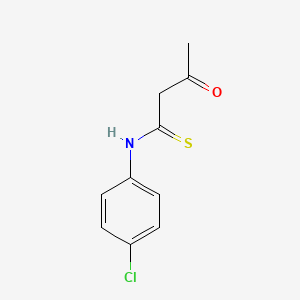
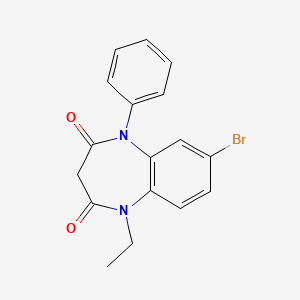
![5-Bromo-6-[2-bromo-1-(propan-2-yloxy)propyl]-1,3-benzodioxole](/img/structure/B14716678.png)

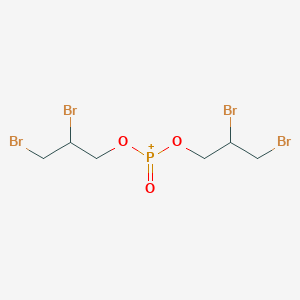
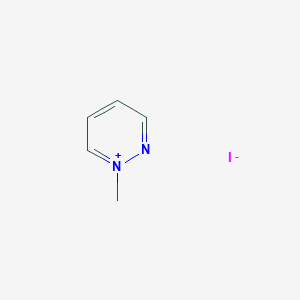

![2-[2-(Furan-2-yl)ethyl]-1h-benzimidazole](/img/structure/B14716695.png)
